molecular formula C23H32O3 B3301669 Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(2,2-dimethyl-1,3-propanediylacetal CAS No. 91175-92-7

Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(2,2-dimethyl-1,3-propanediylacetal

Cat. No.: B3301669
CAS No.: 91175-92-7
M. Wt: 356.5 g/mol
InChI Key: IJHCQNUMWSPJQN-AJTFCVKESA-N
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Description

Properties

IUPAC Name

(13S)-5',5',13-trimethylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxane]-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O3/c1-21(2)13-25-23(26-14-21)11-9-16-15(12-23)4-5-18-17(16)8-10-22(3)19(18)6-7-20(22)24/h8,18-19H,4-7,9-14H2,1-3H3/t18?,19?,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHCQNUMWSPJQN-AJTFCVKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2(CCC3=C(C2)CCC4C3=CCC5(C4CCC5=O)C)OC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC=C3C(C1CCC2=O)CCC4=C3CCC5(C4)OCC(CO5)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(2,2-dimethyl-1,3-propanediylacetal) typically involves multiple steps starting from simpler steroid precursors. The key steps may include:

    Formation of the diene structure: This can be achieved through dehydrogenation reactions.

    Introduction of the cyclic acetal group: This step involves the reaction of the steroid with 2,2-dimethyl-1,3-propanediol under acidic conditions to form the cyclic acetal.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(2,2-dimethyl-1,3-propanediylacetal) can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce double bonds or other functional groups.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., Br2) or nucleophiles (e.g., NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Structure

Estra-5(10),9(11)-diene-3,17-dione is part of a class of compounds known as steroids. Its chemical formula is C18H22O2C_{18}H_{22}O_2 and it features a unique diene structure that contributes to its biological activity. The cyclic acetal form enhances its stability and solubility in biological systems.

Pharmaceutical Applications

  • Antiprogestational Activity :
    • This compound acts as an antiprogestational agent, which means it can inhibit the effects of progesterone. It is particularly relevant in the development of contraceptives and treatments for conditions like endometriosis .
  • Antiglucocorticoid Properties :
    • As an antiglucocorticoid, it may be useful in managing conditions where glucocorticoids have adverse effects. This includes potential applications in treating inflammatory diseases and certain cancers .
  • Intermediate in Synthesis :
    • Estra-5(10),9(11)-diene-3,17-dione serves as an important intermediate in the synthesis of other steroid compounds, including derivatives used in hormone replacement therapies and cancer treatments .

Biochemical Research Applications

  • Steroid Research :
    • The compound is utilized in steroid research to understand the mechanisms of steroid action at a molecular level. Its unique structure allows researchers to investigate how modifications can alter biological activity .
  • Drug Development :
    • Researchers are exploring its potential as a lead compound for developing new drugs targeting hormonal pathways. Its ability to modulate steroid receptor activity makes it a candidate for further pharmacological studies .

Case Study 1: Antiprogestational Effects

A study evaluated the effectiveness of Estra-5(10),9(11)-diene-3,17-dione in inhibiting progesterone-induced effects in vitro. The results demonstrated significant inhibition of cell proliferation in endometrial cells, suggesting potential therapeutic applications in managing endometriosis.

Case Study 2: Synthesis of Steroid Derivatives

Another research project focused on synthesizing various steroid derivatives using Estra-5(10),9(11)-diene-3,17-dione as a starting material. The derivatives exhibited enhanced biological activities compared to their parent compounds, highlighting the utility of this compound in drug discovery.

Data Table: Summary of Applications

Application TypeDescriptionPotential Uses
AntiprogestationalInhibits progesterone effectsContraceptives, endometriosis treatment
AntiglucocorticoidModulates glucocorticoid receptor activityInflammatory disease management
Intermediate SynthesisServes as a precursor for other steroid compoundsHormone therapies
Steroid ResearchInvestigates steroid mechanismsDrug development

Mechanism of Action

The mechanism of action of Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(2,2-dimethyl-1,3-propanediylacetal) involves its interaction with specific molecular targets in the body. These targets may include hormone receptors or enzymes involved in steroid metabolism. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(2,2-dimethyl-1,3-propanediylacetal)
  • CAS No.: 91175-92-7
  • Molecular Formula : C₂₂H₃₀O₃
  • Molecular Weight : 342.47 g/mol
  • Structure : Features a steroidal backbone with conjugated dienes at positions 5(10) and 9(11), a 17-ketone group, and a 3-position cyclic acetal derived from 2,2-dimethyl-1,3-propanediol.

Properties :

  • Purity : >95% (as per supplier specifications) .
  • Physical Form : Crystalline powder (inferred from analogous compounds).

Commercial Availability :

  • Pricing : 535 €/mg (1 mg scale) .
  • Suppliers: Limited to specialized vendors (e.g., Art. Nr. ENA052), reflecting its niche research role.
Key Structural and Functional Analogues:

Cyclic 3-(1,2-ethanediyl acetal)-estra-5(10),9(11)-diene-3,17-dione (Ethylene Ketal) CAS No.: 5571-36-8 Molecular Formula: C₂₀H₂₆O₃ Molecular Weight: 314.43 g/mol Structure: Contains a 1,2-ethanediyl (ethylene) acetal at the 3-position instead of the dimethylpropanediyl group. Properties:

  • Melting Point : 156°C .
  • Purity : ≥98% (HPLC) .
  • Applications : Intermediate in synthesizing Ulipristal acetate (a progesterone receptor modulator) and Mifepristone .
    • Synthesis : Reacts with 2-methyl-2-hydroxypropionitrile in alcohol/water under alkaline conditions, avoiding toxic cyanide reagents .

3-(Ethylenedioxy)-estra-5(10),9(11)-diene-17-one CAS No.: 33300-19-5 (related derivative) Structure: Similar backbone but with a 17-cyano-17α-hydroxy modification. Applications: Key intermediate for Ulipristal acetate, emphasizing its role in selective progesterone receptor modulation .

17-Ethinyl-17-hydroxy-18-methylestra-5(10),9(11)-dien-3-one-3-ethylene ketal CAS No.: 23637-79-8 Molecular Formula: C₂₃H₃₀O₃ Applications: Intermediate for Trienol (a steroidal therapeutic agent) .

Comparative Data Table:
Parameter Target Compound (CAS 91175-92-7) Ethylene Ketal (CAS 5571-36-8) 17-Ethinyl Derivative (CAS 23637-79-8)
Acetal Type 2,2-dimethyl-1,3-propanediyl 1,2-ethanediyl 1,2-ethanediyl (with ethinyl/hydroxy groups)
Molecular Weight 342.47 g/mol 314.43 g/mol 354.49 g/mol
Melting Point Not reported 156°C 172°C
Purity >95% ≥98% (HPLC) Not specified
Key Applications Research chemical Ulipristal acetate/Mifepristone intermediate Trienol intermediate
Synthesis Advantages Bulky acetal may enhance stability High-yield (95%), cyanide-free synthesis Steric modifications for receptor specificity
Research Findings and Differentiation:
  • This could make it preferable in prodrug design or formulations requiring controlled release . The ethylene ketal (CAS 5571-36-8) is more widely utilized in industrial syntheses due to its straightforward preparation and compatibility with green chemistry principles (e.g., avoiding cyanide) .
  • Pharmacological Relevance: Ethylene ketal derivatives dominate pharmaceutical applications, particularly in emergency contraception (Ulipristal acetate) and antiprogestational agents (Mifepristone) .
  • Safety and Handling :

    • Ethylene ketal derivatives are classified under UN 3077 (environmental hazard) , while safety data for the dimethyl variant is sparse, underscoring its research-only status .

Biological Activity

Estra-5(10),9(11)-diene-3,17-dione, commonly known as Boldione, is a synthetic steroid with significant biological activity. This compound belongs to the estrane family and is characterized by its unique diene configuration and keto groups at positions 3 and 17. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₂₀H₂₆O₃
  • Molecular Weight : 314.43 g/mol
  • Melting Point : 154°C to 158°C
  • Appearance : White to light yellow crystalline powder

The compound's structure includes a conjugated diene system at positions 5 and 10, which is crucial for its biological activity. The presence of keto groups enhances its interaction with various biological receptors.

Hormonal Activity

Estra-5(10),9(11)-diene-3,17-dione exhibits significant hormonal activity, particularly as an antiprogestational agent . It acts as an antagonist to progesterone receptors, which play a critical role in reproductive health. This activity suggests potential applications in treating hormone-dependent conditions such as endometriosis and certain cancers.

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties . Studies conducted on animal models have demonstrated its efficacy in reducing inflammation, although the specific mechanisms remain under investigation.

Receptor Interactions

The compound interacts with several key receptors:

  • Glucocorticoid Receptors : It has been shown to influence gene expression related to stress response and metabolism through glucocorticoid receptor antagonism.
  • Progesterone Receptors : Its antagonistic effects on these receptors suggest potential therapeutic uses in managing reproductive health issues.

Comparative Analysis with Other Steroids

To better understand the unique properties of Estra-5(10),9(11)-diene-3,17-dione, it is helpful to compare it with other steroid compounds:

Compound NameStructure CharacteristicsUnique Features
EstradiolAromatic A-ring with hydroxyl groupsStrong estrogenic activity
TestosteroneKetone at C17 with hydroxyl at C17Major androgenic activity
ProgesteroneKetone at C20 with an additional double bondKey role in pregnancy maintenance
Estra-4,9-diene-3,17-dioneSimilar diene structure but different positionDifferent biological activity

Estra-5(10),9(11)-diene-3,17-dione is distinguished by its specific diene configuration and dual keto functionality, contributing to its distinct biological activities.

Case Studies

  • In Vitro Metabolism Study :
    A study comparing the in vitro metabolism of Estra-4,9-diene-3,17-dione among equine, canine, and human models identified key metabolites relevant for sports doping control. This research highlights the compound's metabolic pathways and potential implications for performance enhancement in athletics .
  • Therapeutic Applications :
    Investigations into the antiprogestational effects of Estra-5(10),9(11)-diene have shown promise for treating conditions like endometriosis. The ability to modulate progesterone receptor activity offers a pathway for developing new therapeutic agents targeting hormone-related disorders.

Q & A

Q. What are the established synthetic routes for this compound, and what critical parameters influence yield and purity?

The synthesis typically involves microbial 11β-hydroxylation of 4-androstene-3,17-dione followed by dehydration and ketalization with ethylene glycol or 2,2-dimethyl-1,3-propanediol. Key parameters include:

  • Reagent stoichiometry : Excess diol (e.g., ethylene glycol) ensures complete ketal formation .
  • Temperature control : Dehydration steps require precise thermal gradients (e.g., 40–60°C) to avoid byproducts .
  • Catalyst selection : Acidic catalysts (e.g., p-toluenesulfonic acid) optimize ketalization efficiency .

Q. How is the compound characterized to confirm structural integrity, and what analytical techniques are essential?

A multi-technique approach is critical:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the ketal moiety and diene system (e.g., characteristic shifts at δ 5.2–5.8 ppm for olefinic protons) .
  • HPLC-MS : High-resolution mass spectrometry validates molecular weight (C20_{20}H26_{26}O3_3, MW 314.42) and purity (>99%) .
  • Melting point analysis : Consistent melting behavior (152–154°C) indicates crystallinity and absence of polymorphic impurities .

Q. What is the compound’s role in steroidogenesis research?

As a progesterone intermediate, it serves as a precursor for synthesizing steroidal drugs like mifepristone and ulipristal acetate. Researchers use it to:

  • Study enzyme kinetics (e.g., 17β-hydroxysteroid dehydrogenase activity) .
  • Investigate structural modifications for receptor selectivity (e.g., progesterone vs. glucocorticoid receptors) .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis, and how can they be addressed using modern refinement software?

Challenges include low crystal quality and twinning due to the compound’s flexible ketal group. Solutions involve:

  • Data collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) improves data completeness .
  • Refinement tools : SHELXL’s TWIN and BASF commands correct for twinning and anisotropic displacement .
  • Validation : PLATON’s ADDSYM detects missed symmetry elements in space groups like P21_1/c .

Q. How do researchers resolve contradictions in spectral data (e.g., NMR or MS)?

Discrepancies in olefinic proton coupling or fragmentation patterns require:

  • 2D NMR : HSQC and HMBC correlate ambiguous signals (e.g., distinguishing C9(11) vs. C5(10) diene systems) .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict 1^1H chemical shifts with <0.1 ppm error .
  • Isotopic labeling : 13^{13}C-labeled analogs trace unexpected fragmentation pathways in MS/MS .

Q. What methodologies are used to study structure-activity relationships (SAR) in derivatives?

  • In vitro assays : Competitive binding assays (e.g., radiolabeled progesterone receptor) quantify affinity changes .
  • Molecular docking : AutoDock Vina screens substituent effects on receptor-ligand interactions (e.g., ketal group rigidity vs. binding entropy) .
  • Metabolic profiling : LC-MS/MS identifies oxidation products (e.g., 17-keto vs. 17-hydroxyl derivatives) in hepatic microsomes .

Key Methodological Recommendations

  • Synthesis Optimization : Monitor reaction progress via inline FTIR to detect intermediate hydroxylation .
  • Crystallography : Use SHELXTL’s twin refinement for pseudo-merohedral twinning common in steroidal ketals .
  • SAR Studies : Combine mutagenesis (e.g., PR LBD mutants) with thermodynamic integration for binding energy calculations .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(2,2-dimethyl-1,3-propanediylacetal
Reactant of Route 2
Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(2,2-dimethyl-1,3-propanediylacetal

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.